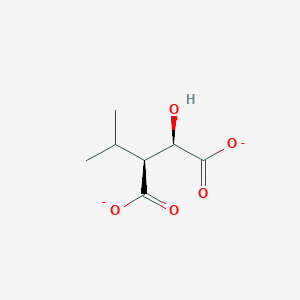
(2R,3S)-3-Isopropylmalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-isopropylmalate(2-) is a 3-isopropylmalate(2-). It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2R,3S)-3-isopropylmalic acid.
Aplicaciones Científicas De Investigación
Characterization of 3-Isopropylmalate Dehydrogenase (IPMDH) 3-Isopropylmalate dehydrogenase (IPMDH), an enzyme catalyzing the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 2-oxoisocaproate, is pivotal in leucine biosynthesis. Studies have characterized IPMDH from various organisms, highlighting its unique properties and structural adaptations. For instance, Haloarcula japonica's IPMDH exhibits a peculiar dependence on KCl for its activity and stability, suggesting an adaptive mechanism for extreme halophilic environments (Nagaoka et al., 2021). Similarly, Thermus thermophilus's IPMDH has been extensively studied, providing valuable insights into its functional mechanisms through crystallization and X-ray diffraction analysis (Merli et al., 2010), and investigating its interaction with designed inhibitors to understand its substrate binding and enzymatic action (Nango et al., 2009).
Leucine Biosynthesis and the Citric Acid Cycle (2R,3S)-3-Isopropylmalate is not only central to leucine biosynthesis but also interacts with other metabolic pathways. A study on Saccharomyces cerevisiae's Tmt1 enzyme reveals that while it traditionally methylates trans-aconitate in the citric acid cycle, its major substrate is actually (2R,3S)-3-isopropylmalate. This finding indicates a potential novel biosynthetic branch reaction in the leucine biosynthetic pathway and highlights the enzyme's versatility in substrate specificity (Katz et al., 2004).
Thermostability and High-Pressure Effects The structural stability of enzymes under varying conditions is crucial for their function. Research on Bacillus subtilis's IPMDH provides insights into the relationship between amino acid composition at specific positions and the enzyme's thermostability, shedding light on the protein's structural integrity and functionality under stress (Ohkuri & Yamagishi, 2007). In a separate study, the effects of high pressure on 3-isopropylmalate dehydrogenase were examined, revealing structural adaptations and water penetration into the enzyme's core, highlighting the dynamic nature of protein structures under varying environmental conditions (Nagae et al., 2012).
Propiedades
Fórmula molecular |
C7H10O5-2 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/p-2/t4-,5+/m0/s1 |
Clave InChI |
RNQHMTFBUSSBJQ-CRCLSJGQSA-L |
SMILES isomérico |
CC(C)[C@@H]([C@H](C(=O)[O-])O)C(=O)[O-] |
SMILES |
CC(C)C(C(C(=O)[O-])O)C(=O)[O-] |
SMILES canónico |
CC(C)C(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)


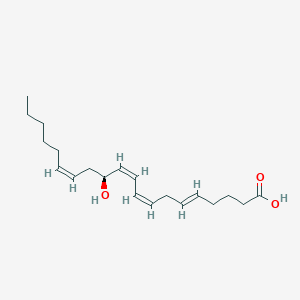
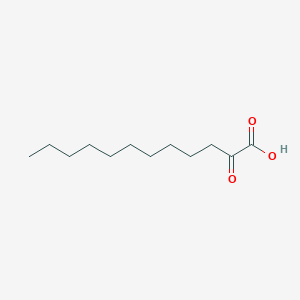

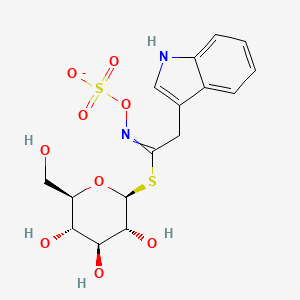
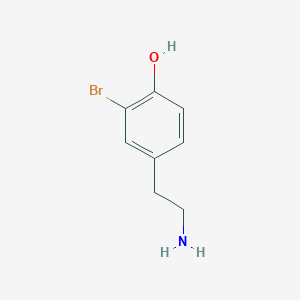
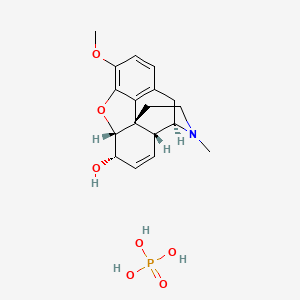
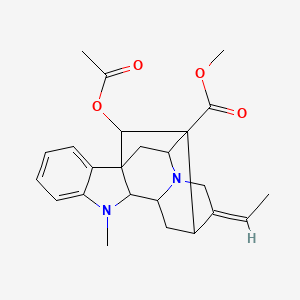
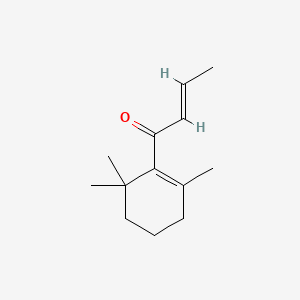
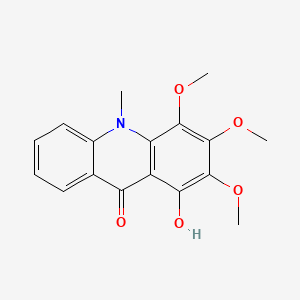
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)